molecular formula C7H12O3 B1662096 3-Methoxypropyl prop-2-enoate CAS No. 93632-75-8

3-Methoxypropyl prop-2-enoate

Cat. No.: B1662096
CAS No.: 93632-75-8
M. Wt: 144.17 g/mol
InChI Key: LHEKBWMWMVRJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypropyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 3-methoxypropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where acrylic acid and 3-methoxypropanol are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products. The product is further purified through distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Scientific Research Applications

3-Methoxypropyl prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxypropyl prop-2-enoate primarily involves its reactivity as an acrylate ester. It can undergo polymerization through free radical mechanisms, where the double bond in the prop-2-enoate group reacts with initiators to form long polymer chains. In addition, its ester functional group can participate in hydrolysis and addition reactions, making it versatile in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 3-Methoxypropyl prop-2-enoate is unique due to the presence of the 3-methoxypropyl group, which imparts specific properties such as increased flexibility and compatibility with various substrates. This makes it particularly useful in applications requiring tailored mechanical and chemical properties .

Properties

IUPAC Name

3-methoxypropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-7(8)10-6-4-5-9-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEKBWMWMVRJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622247
Record name 3-Methoxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93632-75-8
Record name 3-Methoxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypropyl Acrylate (stabilized with MEHQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypropyl prop-2-enoate
Reactant of Route 2
Reactant of Route 2
3-Methoxypropyl prop-2-enoate
Reactant of Route 3
Reactant of Route 3
3-Methoxypropyl prop-2-enoate
Reactant of Route 4
Reactant of Route 4
3-Methoxypropyl prop-2-enoate
Reactant of Route 5
Reactant of Route 5
3-Methoxypropyl prop-2-enoate
Reactant of Route 6
Reactant of Route 6
3-Methoxypropyl prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.